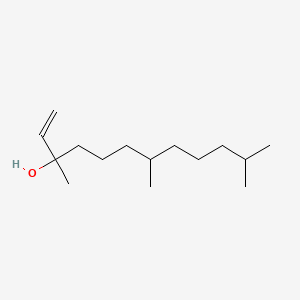

3,7,11-TRIMETHYL-1-DODECEN-3-OL

Description

Historical Context and Significance of Dodecenols in Organic Synthesis

The field of organic synthesis, which blossomed in the 19th century, has long been interested in long-chain alcohols for their utility in producing a wide array of valuable materials. encyclopedia.pub Alcohols with a twelve-carbon backbone (dodecanols) are particularly significant. The saturated compound, 1-dodecanol (B7769020) (lauryl alcohol), is produced on a massive scale from coconut or palm kernel oil. thegoodscentscompany.com It serves as a primary precursor for the surfactant sodium lauryl sulfate (B86663) (SLS), a key ingredient in countless cleaning and personal care products. thegoodscentscompany.comspectrumchemical.com

The introduction of a double bond into the dodecanol (B89629) skeleton to create dodecenols adds a layer of chemical functionality and stereochemical complexity, opening new avenues for their application. While the large-scale industrial use of dodecenols is less prominent than that of their saturated counterparts, they hold significant value in specialized areas of chemistry. Their importance is particularly evident in chemical ecology, where specific isomers of dodecenol have been identified as powerful pheromones that mediate communication in insects. For instance, (Z)-dodec-3-en-1-ol is a known trail pheromone for several termite species, demonstrating the profound biological activity that unsaturation imparts on these C12 alcohols. nih.gov This dual significance—industrial relevance of the C12 backbone and the biological specificity of the unsaturated forms—makes dodecenols a noteworthy subclass of alcohols in organic synthesis.

Current Research Landscape for Isoprenoid Alcohols and their Derivatives

The current research landscape for isoprenoid alcohols is dynamic and multifaceted, spanning synthetic chemistry, biotechnology, and chemical ecology. A major thrust of modern research is the development of sustainable methods for producing these valuable chemicals. Scientists are increasingly turning to metabolic engineering, modifying microorganisms like E. coli and yeast to act as cellular factories that can produce specific isoprenoid alcohols, such as the sesquiterpene alcohol nerolidol (B1678203), from simple feedstocks like sugars. eurekaselect.com This biotechnological approach offers a promising alternative to traditional chemical synthesis or extraction from rare natural sources. eurekaselect.com

In parallel, the discovery and synthesis of novel isoprenoid structures remain an active area of investigation. Researchers continue to isolate new and complex isoprenoid alcohols from natural sources, such as soil bacteria, which may possess unique biological activities. chemicalbook.com The total synthesis of these complex natural products is a significant challenge that drives innovation in synthetic organic chemistry methodology. Furthermore, the role of isoprenoid alcohols as semiochemicals (signaling molecules) continues to be a rich field of study, with researchers identifying new pheromones and exploring their potential use in agriculture for pest management. nih.gov

Research Objectives and Scope for 3,7,11-TRIMETHYL-1-DODECEN-3-OL

The scientific interest in this compound is highly specific and focuses almost exclusively on its role as a synthetic intermediate in multi-step chemical processes. Unlike many other isoprenoid alcohols, it is not primarily known as a widespread natural product or a commercial fragrance ingredient itself. Instead, its value lies in its unique structure, which makes it a crucial building block for the synthesis of more complex and commercially significant molecules, particularly isophytol. Isophytol is a key precursor for the industrial production of Vitamin E and Vitamin K1.

The primary research scope for this compound involves its efficient synthesis and subsequent conversion. A key synthetic route to this compound involves the vinylation of 6,10-dimethyl-2-undecanone. This is typically achieved through a Grignard reaction, where a vinyl magnesium halide (e.g., vinyl magnesium bromide) attacks the ketone, adding the vinyl group (CH=CH₂) and forming the tertiary alcohol.

Once synthesized, this compound serves as a key intermediate that is reacted further. For example, it can be reacted with 2-methoxypropene (B42093) to form 6,10,14-trimethylpentadec-5-en-2-one, another critical intermediate on the pathway to isophytol. eurekaselect.com Because of its position within this important synthetic pathway, research objectives include optimizing its production to maximize yield and purity, as it has been identified as an impurity in intermediate products for Vitamin E synthesis. nist.gov

Data Table for this compound and its Analogues

Precise experimental data for this compound is not widely available in the cited literature. The table below includes its known properties and data for its close structural analogues for context.

| Property | Value | Compound | Source |

| Molecular Formula | C₁₅H₃₀O | This compound | nist.gov |

| Molecular Weight | 226.4 g/mol | This compound | nist.gov |

| CAS Number | 3625-46-5 | This compound | |

| Boiling Point | 140-142 °C (at 13 Torr) | 3,7,11-trimethyl-1-dodecyn -3-ol (Alkyne Analogue) | chemicalbook.com |

| Density | 0.8464 g/cm³ (at 25 °C) | 3,7,11-trimethyl-1-dodecyn -3-ol (Alkyne Analogue) | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

33185-23-8 |

|---|---|

Molecular Formula |

C15H30O |

Molecular Weight |

226.4 g/mol |

IUPAC Name |

3,7,11-trimethyldodec-1-en-3-ol |

InChI |

InChI=1S/C15H30O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,13-14,16H,1,7-12H2,2-5H3 |

InChI Key |

XLIJOVLDKFATNT-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)(C=C)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)(C=C)O |

Other CAS No. |

3625-46-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Control of 3,7,11 Trimethyl 1 Dodecen 3 Ol

Retrosynthetic Analysis and Available Synthetic Routes for 3,7,11-TRIMETHYL-1-DODECEN-3-OL

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the C2-C3 bond, identifying a vinyl nucleophile and a ketone as key synthons. This approach forms the basis for many synthetic strategies, which have evolved from the preparation of the racemic mixture to sophisticated enantioselective methods.

Early Synthetic Approaches for Racemic this compound as a Synthetic Intermediate

Early methods for the synthesis of racemic this compound primarily relied on the Grignard reaction, a robust and well-established method for carbon-carbon bond formation. This approach involves the addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the corresponding ketone, 6,10-dimethylundecan-2-one.

The general reaction is as follows:

6,10-Dimethylundecan-2-one + Vinylmagnesium Bromide → Racemic this compound

This method, while effective for producing the racemic mixture, offers no control over the stereochemistry at the newly formed chiral center. The resulting product is an equal mixture of the (R)- and (S)-enantiomers. The primary utility of this racemic mixture was as an intermediate in the synthesis of other more complex molecules where the stereochemistry at that particular center was not critical or could be addressed in subsequent steps.

| Reactant 1 | Reactant 2 | Product | Stereochemistry |

| 6,10-Dimethylundecan-2-one | Vinylmagnesium Bromide | This compound | Racemic |

Modern Strategies for Enantioselective Synthesis of this compound

The demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science, has driven the development of modern strategies for the enantioselective synthesis of this compound. These methods aim to control the formation of the specific desired stereoisomer, either (R)- or (S)-, with high enantiomeric excess (ee).

A prominent strategy involves the asymmetric vinylation of 6,10-dimethylundecan-2-one using a chiral catalyst. This approach modifies the classical Grignard-type reaction by incorporating a chiral ligand that influences the facial selectivity of the nucleophilic attack on the ketone. Various chiral ligands and catalytic systems have been explored for this purpose.

For instance, the use of chiral amino alcohols or diamines in conjunction with organozinc or organoaluminum reagents has shown promise in achieving high enantioselectivity in the addition of vinyl groups to ketones. The chiral catalyst forms a complex with the ketone, effectively blocking one face and directing the vinyl nucleophile to the other, leading to the preferential formation of one enantiomer.

Another advanced approach involves the use of chiral transition metal complexes as catalysts. For example, chiral chromium (salen) complexes have been successfully employed in the catalytic asymmetric alkylation of enolates, a related transformation that can be adapted for vinylation. princeton.edu

| Ketone | Vinylating Agent | Chiral Catalyst/Ligand | Product Enantiomer |

| 6,10-Dimethylundecan-2-one | Divinylzinc | Chiral Amino Alcohol | (R)- or (S)-3,7,11-trimethyl-1-dodecen-3-ol |

| 6,10-Dimethylundecan-2-one | Vinylboronate | Chiral Diamine | (R)- or (S)-3,7,11-trimethyl-1-dodecen-3-ol |

Derivatization and Chemical Transformations of this compound

The functional groups present in this compound, namely the hydroxyl group and the terminal double bond, provide reactive sites for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives and analogues with potentially new and interesting properties.

Functional Group Interconversions and Modulations

The tertiary hydroxyl group can undergo a range of functional group interconversions. For example, it can be converted to an ether or an ester through reaction with appropriate electrophiles. The double bond can be subjected to various addition reactions, such as hydrogenation to yield the corresponding saturated alcohol, 3,7,11-trimethyldodecan-3-ol, or epoxidation to form an epoxide.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | H₂, Pd/C | 3,7,11-Trimethyldodecan-3-ol | Hydrogenation of alkene |

| This compound | m-CPBA | 3-(Oxiran-2-yl)-3,7,11-trimethyldodecan-3-ol | Epoxidation of alkene |

| This compound | Acetic Anhydride, Pyridine | 3,7,11-Trimethyl-1-dodecen-3-yl acetate | Esterification of alcohol |

Synthesis of Novel Analogues and Probes Based on the this compound Scaffold

The this compound scaffold serves as a versatile starting point for the synthesis of novel analogues and molecular probes. By strategically modifying the functional groups and the carbon skeleton, chemists can create a library of related compounds for various applications.

For instance, the terminal alkene can be engaged in cross-metathesis reactions to introduce different substituents at the end of the molecule. The hydroxyl group can be replaced with other functionalities, such as halogens or nitrogen-containing groups, to explore the structure-activity relationships of the resulting analogues. Furthermore, the chiral nature of the scaffold, when prepared enantioselectively, allows for the synthesis of stereochemically defined probes for biological studies.

The synthesis of such analogues often involves multi-step sequences that leverage the reactivity of both the hydroxyl and vinyl groups. These synthetic efforts contribute to the expansion of the chemical space around the core this compound structure.

Advanced Analytical Characterization of 3,7,11 Trimethyl 1 Dodecen 3 Ol

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is a cornerstone for the analysis of 3,7,11-trimethyl-1-dodecen-3-ol, enabling its separation from other components in essential oils and biological matrices. Both gas and liquid chromatography serve critical but distinct roles in its analytical workflow.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the separation and quantification of this compound due to the compound's volatility. nih.gov The selection of the capillary column and temperature programming is critical for resolving the cis and trans geometric isomers.

Method parameters often involve a non-polar or semi-polar capillary column, such as a TR-5MS or HP-5MS. researchgate.netscielo.br A typical analysis uses helium as the carrier gas. The temperature program starts at a low initial temperature (e.g., 60°C) which is then ramped up to a final temperature of around 220-240°C. researchgate.netscielo.br Under such conditions, the isomers are separated based on their boiling points and interaction with the stationary phase, with cis-nerolidol generally eluting slightly earlier than trans-nerolidol. For instance, one established GC-MS method reported retention times of 5.87 minutes for cis-nerolidol and 5.98 minutes for trans-nerolidol. researchgate.net

For quantitative analysis, an internal standard (IS) is often employed to ensure accuracy and precision. Farnesol (B120207), a structurally similar sesquiterpene alcohol, is a suitable choice for an internal standard. researchgate.net Calibration curves are constructed by analyzing standards of known concentrations, allowing for the accurate determination of this compound in various samples, with limits of detection reported in the low nanogram-per-gram (ng/g) range. mdpi.com

Table 1: Example GC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | TR-5MS (30 m x 0.25 mm x 0.25 µm) | researchgate.net |

| Carrier Gas | Helium (1 mL/min) | researchgate.net |

| Injector Temperature | 220°C (Splitless) | researchgate.net |

| Oven Program | 60°C (1 min), then 40°C/min to 220°C (hold 2 min) | researchgate.net |

| Detector | Mass Spectrometer (MS) | researchgate.net |

| Internal Standard | Farnesol | researchgate.net |

This compound possesses a chiral center at the C-3 position, leading to the existence of enantiomers for both the cis and trans isomers, resulting in four distinct stereoisomers. The direct separation of these enantiomers by HPLC on common chiral stationary phases has proven to be challenging. nist.gov

A successful approach to resolving all four stereoisomers involves chemical derivatization followed by chromatography. researchgate.netyoutube.com This method consists of two main steps:

Derivatization: The mixture of stereoisomers is reacted with a chiral derivatizing agent, such as (-)-camphanoic acid chloride, to convert the enantiomeric alcohols into diastereomeric esters. nist.gov

Chromatographic Separation: The resulting mixture of diastereomers can then be separated using normal-phase liquid chromatography on a silica gel column. nist.gov Medium Pressure Liquid Chromatography (MPLC), a variant of HPLC, has been effectively used for this purpose. nist.govresearchgate.net The separation relies on the different physical properties of the diastereomers, allowing them to be eluted at different times. A typical mobile phase for this separation is a mixture of pentane and diethyl ether. nist.gov

After separation, the diastereomeric esters are saponified (e.g., using potassium hydroxide in methanol) to cleave the ester bond, yielding the pure, individual stereoisomers of this compound. nist.gov This derivatization-separation-saponification sequence is a powerful, albeit indirect, HPLC-based method for obtaining the optically pure forms of the compound.

Spectroscopic Techniques for Structural Confirmation

Once isolated, spectroscopic techniques provide unequivocal confirmation of the molecular structure of this compound. Each method offers specific insights into the compound's atomic connectivity and functional groups.

Proton (¹H) NMR spectroscopy is instrumental in confirming the hydrogen framework of the molecule. The spectra for the (E) and (Z) isomers are similar but show distinct chemical shifts for protons near the C6-C7 double bond. nist.gov Key resonances include the vinyl protons of the C1=C2 double bond, the olefinic protons at C6 and C10, and the various methyl groups, which appear as singlets. nist.gov The hydroxyl proton signal is also observable.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

| Proton Assignment | (E)-Isomer (δ ppm) | (Z)-Isomer (δ ppm) | Multiplicity |

|---|---|---|---|

| H-2 | 5.92 | 5.91 | dd |

| H-1a | 5.22 | 5.21 | dd |

| H-1b | 5.06 | 5.06 | dd |

| H-6, H-10 | 5.05 - 5.16 | 5.09 - 5.16 | m |

| H-5, H-8, H-9 | 1.95 - 2.10 | 1.95 - 2.07 | m |

| H-12 | 1.68 | 1.68 and 1.69 | s |

| H-13, H-15 | 1.60 | 1.61 and 1.69 | s |

| H-14 | 1.28 | 1.28 | s |

Data sourced from Schubert et al. nist.gov

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule. The spectrum displays several key absorption bands that confirm its structure as an unsaturated tertiary alcohol. chemsrc.com

The most prominent feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to hydrogen bonding. Just below 3000 cm⁻¹, strong absorptions appear from C-H stretching vibrations of the sp³ hybridized carbons (alkane portions). C-H stretching vibrations for the sp² hybridized carbons (alkene portions) are typically observed just above 3000 cm⁻¹. A weaker absorption band around 1640-1670 cm⁻¹ corresponds to the C=C stretching vibration of the double bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretch | Alcohol |

| ~3080 | C-H Stretch | Alkenyl (=C-H) |

| 2850 - 2970 | C-H Stretch | Alkyl (-C-H) |

| ~1670, ~1640 | C=C Stretch | Alkene |

| ~1450, ~1375 | C-H Bend | Alkyl (-CH₂, -CH₃) |

| ~995, ~920 | =C-H Bend | Vinyl group |

Assignments based on NIST spectral data and standard IR correlation tables. chemsrc.com

Mass spectrometry, typically using electron ionization (EI), provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 222, confirming its molecular formula of C₁₅H₂₆O.

The molecular ion is often of low intensity due to the molecule's tendency to fragment. A common initial fragmentation is the loss of a water molecule (H₂O, 18 Da) from the alcohol, leading to a significant peak at m/z 204. Further fragmentation occurs through cleavage of the carbon-carbon bonds, particularly at the branched positions. Key fragment ions are observed at m/z values corresponding to the loss of various alkyl and alkenyl chains. For example, cleavage alpha to the hydroxyl group results in characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries, such as the NIST library, for positive identification. researchgate.netchemsrc.com

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 222 | [C₁₅H₂₆O]⁺ | Molecular Ion (M⁺) |

| 204 | [M - H₂O]⁺ | Loss of water |

| 189 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |

| 93 | [C₇H₉]⁺ | Characteristic terpene fragment |

| 69 | [C₅H₉]⁺ | Isoprenyl fragment |

| 43 | [C₃H₇]⁺ | Isopropyl fragment |

Data compiled from NIST and other mass spectral databases. researchgate.netchemsrc.com

Natural Occurrence and Putative Biosynthetic Pathways

Exploration of 3,7,11-TRIMETHYL-1-DODECEN-3-OL in Biological Matrices

This compound is classified as an acyclic sesquiterpenoid alcohol. While its chemical structure firmly places it within this major group of plant secondary metabolites, its specific isolation from natural biological sources is not widely documented in prominent scientific literature. It is often referenced in chemical catalogs and databases, sometimes as an intermediate in synthetic processes.

However, its isomers and closely related structural analogs, such as nerolidol (B1678203), are well-known constituents of essential oils from numerous plant species. The presence of these related compounds suggests that the enzymatic machinery required for the synthesis of such acyclic C15 alcohols is widespread in the plant kingdom. Further phytochemical investigations may yet identify specific plant, fungal, or even insect species that produce this compound as a natural product.

Below is a table of related, naturally occurring sesquiterpenoid alcohols and their documented biological sources.

| Compound Name | Structure | Documented Natural Sources |

| (E)-Nerolidol | Acyclic Sesquiterpenoid Alcohol | Found in neroli, ginger, jasmine, lavender, tea tree, and lemongrass. |

| Farnesol (B120207) | Acyclic Sesquiterpenoid Alcohol | Present in many essential oils like citronella, neroli, cyclamen, and tuberose. |

| Hedycaryol | Cyclic Sesquiterpenoid Alcohol | Identified in the essential oil of Populus trichocarpa roots. mpg.de |

| Guaia-4(15)-en-11-ol | Bicyclic Sesquiterpenoid Alcohol | A product of the terpene synthase PtTPS5 from Populus trichocarpa. mpg.de |

Hypothesized Enzymatic and Non-Enzymatic Biosynthetic Routes to this compound

The biosynthesis of all terpenoids, including C15 sesquiterpenes, originates from two primary pathways: the mevalonate (B85504) (MVA) pathway, typically active in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. sigmaaldrich.com Both pathways produce the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mpg.de

The specific precursor for sesquiterpenoids is farnesyl pyrophosphate (FPP), a C15 molecule formed by the sequential condensation of two IPP units with one DMAPP unit, a reaction catalyzed by FPP synthase. nih.gov The immense diversity of sesquiterpenoid structures arises from the subsequent modification of FPP by a vast family of enzymes known as terpene synthases (TPSs). researchgate.net

Hypothesized Enzymatic Pathway:

The formation of this compound is plausibly catalyzed by a sesquiterpene synthase (STS). The proposed enzymatic mechanism would proceed as follows:

Ionization of FPP : The process begins with the enzyme-mediated removal of the pyrophosphate group (PPi) from farnesyl pyrophosphate (FPP). This generates a resonance-stabilized farnesyl cation.

Isomerization : The initial cation can isomerize to form various cationic intermediates. For the synthesis of this compound, this would likely involve isomerization to a tertiary nerolidyl cation.

Hydration : The final step involves the quenching of the nerolidyl cation by a water molecule (H₂O) at the C3 position.

Deprotonation : A subsequent deprotonation of the resulting oxonium ion yields the final alcohol product, this compound.

This mechanism is analogous to the formation of other acyclic terpenoid alcohols like linalool (B1675412) and nerolidol, where a terpene synthase facilitates the capture of a cationic intermediate by water.

Non-Enzymatic Routes:

While enzymatic synthesis is the primary route in biological systems, the formation of such alcohols could potentially occur non-enzymatically under specific acidic conditions in the environment or within a biological matrix, through the acid-catalyzed hydration of a corresponding sesquiterpene hydrocarbon.

Ecological and Chemotaxonomic Significance of Related Isoprenoid Alcohols

Isoprenoid alcohols, particularly the C15 sesquiterpenoid alcohols, play a multitude of critical roles in the ecological interactions of organisms. researchgate.net These functions are vital for plant survival, reproduction, and defense.

Ecological Roles:

Plant Defense : Many sesquiterpenoid alcohols function as direct defenses against herbivores and pathogens. researchgate.net They can be toxic or act as feeding deterrents. For instance, drimane-type sesquiterpenes are known to act as potent antifeedants against insects. nih.gov

Indirect Defense : Plants, when attacked by herbivores, can release a specific blend of volatile organic compounds, including sesquiterpenoid alcohols. These volatiles act as signals to attract natural enemies (predators or parasitoids) of the attacking herbivores, an effective form of indirect defense. mdpi.commdpi.com

Pollinator Attraction : The scent of a flower, crucial for attracting pollinators, is composed of a complex mixture of volatile compounds. Specific terpenoid alcohols can be key components of this scent, ensuring successful pollination. mdpi.comnih.gov

Allelopathy and Signaling : Volatile isoprenoids released from one plant can be perceived by neighboring plants, inducing defense responses in them even before an attack occurs. nih.gov They also contribute to a plant's adaptation to abiotic stresses like high temperatures. researchgate.net

Chemotaxonomic Significance:

The profile of secondary metabolites, including sesquiterpenoid alcohols, is often unique to a particular plant species, genus, or family. This chemical fingerprint can be a powerful tool for plant classification, a field known as chemotaxonomy.

The presence, absence, or relative abundance of specific terpenoids can help to:

Delineate Species : Closely related species that are morphologically similar can sometimes be distinguished based on their unique chemical profiles. For example, sesquiterpene dialdehydes have been shown to be effective species markers in the genus Pseudowintera. nih.gov

Identify Hybrids and Chemotypes : The chemical composition can reveal interspecific hybridization events and identify different chemical varieties (chemotypes) within a single species. ambeed.com

Clarify Systematic Relationships : Chemotaxonomy can provide valuable data to support or challenge classifications based on traditional morphological evidence, helping to understand the evolutionary relationships between different plant groups.

The study of isoprenoid alcohols, therefore, extends beyond simple chemical identification, offering profound insights into the complex ecological and evolutionary dynamics of the natural world.

Advanced Theoretical and Computational Chemistry Studies of 3,7,11 Trimethyl 1 Dodecen 3 Ol

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The considerable conformational flexibility of 3,7,11-trimethyl-1-dodecen-3-ol, stemming from its multiple rotatable single bonds, gives rise to a complex potential energy surface. Understanding this "energy landscape" is crucial, as the molecule's three-dimensional shape dictates its physical properties and biological activity. frontiersin.orgnih.gov Computational chemists employ a two-pronged approach to map this landscape: molecular mechanics (MM) and quantum chemistry (QC).

Molecular mechanics methods, which are computationally less intensive, are often used for an initial broad search of the conformational space. These methods treat atoms as balls and bonds as springs, using a parameterized force field to rapidly calculate the potential energy of thousands of possible conformations. This allows for the identification of a set of low-energy candidate structures.

Subsequently, these candidates are subjected to more rigorous and accurate quantum chemistry calculations, such as Hartree-Fock (HF) or Density Functional Theory (DFT). These methods solve approximations of the Schrödinger equation to provide more precise energies and geometric parameters for each conformer. The result is a detailed energy landscape that highlights the most stable, low-energy conformations—the shapes the molecule is most likely to adopt. nih.gov For a molecule like this compound, the key variables are the dihedral angles along its carbon backbone, which determine the spatial arrangement of its methyl groups and hydroxyl functional group.

Table 1: Representative Theoretical Conformational Analysis Data

This table illustrates the type of data generated from a computational conformational analysis of this compound. The values are hypothetical and serve to represent typical findings from MM and QC calculations.

| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) - MM | Relative Energy (kcal/mol) - QC (DFT) | Population (%) at 298K |

| Conf-01 | C4-C5-C6-C7 = -178.5 | 0.00 | 0.00 | 65.3 |

| Conf-02 | C4-C5-C6-C7 = 65.2 | 0.85 | 1.10 | 15.1 |

| Conf-03 | C4-C5-C6-C7 = -68.9 | 1.05 | 1.55 | 8.2 |

| Conf-04 | C8-C9-C10-C11 = 179.1 | 1.50 | 2.10 | 3.9 |

Electronic Structure and Reactivity Prediction through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and chemical reactivity of organic molecules. nih.govresearchgate.net By calculating the electron density, DFT methods can derive a host of "reactivity descriptors" that predict how and where a molecule will react. nih.govfrontiersin.org

Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. frontiersin.org

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MESP would show a region of negative potential around the oxygen atom of the hydroxyl group, identifying it as a likely site for hydrogen bonding and electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction. Other descriptors, such as chemical potential, hardness, and Fukui functions, provide a more quantitative, atom-specific picture of reactivity, pinpointing the exact atoms most susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 2: Calculated DFT Reactivity Descriptors

This table shows representative global reactivity descriptors for this compound calculated at a theoretical level like B3LYP/6-31G(d). The values are for illustrative purposes.

| Descriptor | Value | Interpretation |

| E(HOMO) | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E(LUMO) | 1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability and low overall reactivity. |

| Chemical Potential (μ) | -2.35 eV | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 0.72 eV | Index of the molecule's ability to accept electrons. |

Molecular Docking and Dynamics Simulations with Postulated Biomolecular Targets

Building on the structural and electronic insights from QC calculations, molecular docking and molecular dynamics (MD) simulations are used to investigate how this compound might interact with biological targets such as enzymes or receptors. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The algorithm places the 3D structure of this compound into the active or binding site of a protein and calculates a "docking score," which is an estimation of the binding affinity. researchgate.net A lower binding energy generally suggests a more favorable and stable interaction. mdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl group and specific amino acid residues (e.g., serine, threonine, or aspartate) in the protein's active site, as well as hydrophobic interactions involving its long carbon chain. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to observe the stability and behavior of the ligand-protein complex over time. nih.gov MD simulations apply the laws of classical mechanics to model the movements of every atom in the system over a period of nanoseconds or even microseconds. researchgate.net This provides a dynamic view of the interaction, confirming whether the binding pose predicted by docking is stable and revealing how the ligand and protein adjust their conformations to accommodate each other. researchgate.net Studies have used these methods to explore the interaction of this compound with various targets, including proteins involved in apoptosis and parasitic enzymes. researchgate.netmdpi.com

Table 3: Example Molecular Docking Results with Postulated Targets

This table presents hypothetical docking results for this compound with selected protein targets, illustrating the data obtained from such studies.

| Protein Target (PDB ID) | Postulated Function | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cytochrome C (e.g., 1HRC) | Apoptosis Signaling | -6.8 | TYR-48, ASN-52 | Hydrogen Bond, Hydrophobic |

| Trypanosoma brucei Hexokinase (e.g., 2JHF) | Parasite Metabolism | -7.2 | GLU-328, LYS-171 | Hydrogen Bond, van der Waals |

| Caspase-3 (e.g., 5I9B) | Apoptosis Execution | -6.5 | ARG-207, SER-209 | Hydrogen Bond, Hydrophobic |

Research Gaps and Future Directions

Discovery of Novel Bio-functional Roles for Pure Stereoisomers of 3,7,11-TRIMETHYL-1-DODECEN-3-OL

The presence of a chiral center at the C-3 position, as well as the potential for stereoisomerism at the C-7 and C-11 positions, means that this compound can exist in multiple stereoisomeric forms. In the realm of bioactive natural products, stereochemistry is often a critical determinant of biological activity. mdpi.com Different stereoisomers can exhibit markedly different, and sometimes even opposing, physiological effects. mdpi.com

Currently, there is a significant void in the scientific literature regarding the specific biological activities of the individual stereoisomers of this compound. While related terpenoid compounds are known to possess antimicrobial, anti-inflammatory, and insect-repelling properties, the specific contributions of each stereoisomer of this particular sesquiterpenoid alcohol are unknown. nih.gov Future research should, therefore, focus on the asymmetric synthesis of each pure stereoisomer to enable a systematic evaluation of their bio-functional roles. This would involve screening against a wide range of biological targets, including microbial pathogens, cancer cell lines, and inflammatory pathways. Such studies could reveal novel therapeutic leads or valuable agrochemical agents.

Development of Sustainable and Scalable Production Methods for this compound

The advancement of research into the applications of this compound is intrinsically linked to the availability of the compound in sufficient quantities. Traditional chemical synthesis routes for complex chiral molecules can be lengthy, inefficient, and reliant on harsh reagents and conditions, making them environmentally and economically challenging for large-scale production.

A critical area for future research is the development of sustainable and scalable methods for the production of this compound. Metabolic engineering and synthetic biology offer promising avenues to achieve this. nih.gov By harnessing the biosynthetic power of microorganisms such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to engineer metabolic pathways for the high-yield production of this sesquiterpenoid from simple, renewable feedstocks. nih.gov This would involve the identification and heterologous expression of the necessary terpene synthase and cytochrome P450 enzymes responsible for its biosynthesis in nature, if a natural source is identified. Research into optimizing fermentation conditions and downstream processing will also be crucial for developing a commercially viable and environmentally friendly production platform.

Environmental Fate and Biotransformation Studies for this compound and its Analogues

As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate and ecotoxicological profile is paramount. For this compound, there is a complete lack of data on its persistence, mobility, and transformation in various environmental compartments such as soil and water.

Future investigations should address this knowledge gap by conducting comprehensive studies on the biodegradation of this compound. Research should aim to identify the microbial communities and enzymatic pathways involved in its breakdown. Studies on the degradation of other terpenes suggest that they can be metabolized by a variety of microorganisms. cambridge.orgresearchgate.net Understanding the biotransformation products is also critical, as these metabolites could have their own distinct environmental impacts. Such research is essential for conducting robust environmental risk assessments and ensuring the responsible development and application of this compound.

Exploration of Metabolomic and Lipidomic Roles of this compound in Diverse Biological Systems

Isoprenoids, the class of molecules to which this compound belongs, are synthesized from isopentenyl pyrophosphate and its isomer, dimethylallyl pyrophosphate. nih.gov These building blocks are central to the biosynthesis of a vast array of essential molecules, including sterols, dolichols, and ubiquinones. nih.gov While the broader roles of the isoprenoid pathway are well-established, the specific functions of many individual isoprenoid alcohols within the complex web of cellular metabolism remain to be elucidated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.